1,6-Pyrenedione
CAS No.: 1785-51-9
Cat. No.: VC21229327
Molecular Formula: C16H8O2
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785-51-9 |
|---|---|
| Molecular Formula | C16H8O2 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | pyrene-1,6-dione |
| Standard InChI | InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H |
| Standard InChI Key | YFPSDOXLHBDCOR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O |
| Canonical SMILES | C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O |
Introduction
Chemical Identity and Nomenclature
1,6-Pyrenedione is identified by several key descriptors that establish its chemical identity within scientific literature and regulatory frameworks. The compound is primarily recognized through its CAS number (1785-51-9) and EINECS number (217-238-8) . It goes by multiple synonyms in scientific literature, including pyrene-1,6-dione, 1,6-pyrenequinone, 3,8-pyrenequinone, 3,8-pyrenedione, and 1,6-dihydropyrene-1,6-dione . This variety of naming conventions reflects both its structural characteristics and historical naming patterns in organic chemistry.
The systematic IUPAC name for this compound is pyrene-1,6-dione, which precisely describes its structure as a pyrene molecule with ketone functionalities at positions 1 and 6. For database indexing and computational chemistry applications, the compound is also represented by its unique InChIKey (YFPSDOXLHBDCOR-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O) .
Structural Representation
The structural characteristics of 1,6-pyrenedione are fundamental to understanding its chemical behavior. The compound maintains the core tetracyclic structure of pyrene, with two carbonyl groups replacing hydrogen atoms at positions 1 and 6. This arrangement creates a quinone-type structure within the polycyclic aromatic framework, significantly influencing its electronic properties and reactivity.
Physicochemical Properties
1,6-Pyrenedione possesses a unique set of physicochemical properties that determine its behavior in various chemical environments and applications. These properties are crucial for predicting its reactivity, solubility, and potential uses in research and industrial contexts.
Basic Physical Properties
The fundamental physical properties of 1,6-pyrenedione are summarized in the following table:
The relatively high boiling point reflects the compound's stability and the strong intermolecular forces typical of polycyclic aromatic compounds. The yellow color of 1,6-pyrenedione is characteristic of its quinone structure, which influences its light absorption properties and potential photochemical applications.
Advanced Molecular Properties
Beyond basic physical properties, 1,6-pyrenedione has been characterized by several computational and experimental parameters that provide insight into its molecular behavior:
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 3.2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Exact Mass | 232.052429494 | |
| Topological Polar Surface Area | 34.1 Ų | |
| Heavy Atom Count | 18 | |
| Complexity | 430 |
These properties are particularly valuable for computational chemistry, drug discovery, and materials science applications. The moderate topological polar surface area (TPSA) value of 34.1 Ų indicates limited hydrophilicity, consistent with its relatively high LogP value (3.13-3.2) .
Collision Cross Section Data
Mass spectrometry studies have yielded predicted collision cross section (CCS) data for various ionic forms of 1,6-pyrenedione, which are important for analytical identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 233.05971 | 146.7 |
| [M+Na]+ | 255.04165 | 164.1 |
| [M+NH4]+ | 250.08625 | 158.0 |
| [M+K]+ | 271.01559 | 154.6 |
| [M-H]- | 231.04515 | 151.0 |
| [M+Na-2H]- | 253.02710 | 153.5 |
| [M]+ | 232.05188 | 150.7 |
| [M]- | 232.05298 | 150.7 |
This data, drawn from PubChemLite , provides valuable information for mass spectrometric identification and structural confirmation of 1,6-pyrenedione in complex mixtures.
Synthesis and Preparation Methods
The synthesis of 1,6-pyrenedione can be achieved through several methodologies, with oxidation of pyrene being the predominant approach. Different synthetic routes offer varying yields, purity profiles, and practical considerations for laboratory and industrial applications.
Chemical Oxidation Method
The most established method for synthesizing 1,6-pyrenedione involves the oxidation of pyrene using potassium dichromate in acidic conditions:
"Pyrene (10 g, 49.5 mmol) and K2Cr2O7 (15 g, 51.0 mmol) was dissolved in 100 mL 4 M H2SO4. Reaction mixtures were heated to 90°C and stirred for 6 hours to afforded mixture of 1,6-PYD (45%) and 1,8-PYD (35%)" .
This method typically yields a mixture of 1,6-pyrenedione and 1,8-pyrenedione isomers, which requires further separation. Separation is commonly achieved through silica column chromatography using a hexane/ethyl acetate (2:1) eluent system, resulting in 1,6-pyrenedione as a yellow powder and 1,8-pyrenedione as a red powder .
Electrochemical Oxidation
Alternative synthetic approaches include electrochemical methods, particularly the electro-oxidation of pyrene in aqueous conditions. This method has gained attention as a potentially more environmentally friendly approach, avoiding the use of strong oxidizing agents like chromium compounds.
The electrochemical method typically employs controlled potential electrolysis, offering the advantage of potentially higher selectivity towards specific isomers depending on the electrode material, electrolyte composition, and applied potential.
Purification and Characterization
Analytical Methods for 1,6-Pyrenedione
The analysis of 1,6-pyrenedione requires specific analytical techniques for identification, quantification, and purity assessment. Various chromatographic and spectroscopic methods have been employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC represents one of the most efficient and widely used methods for analyzing 1,6-pyrenedione. A specific reverse-phase HPLC method has been developed for this compound:
"1,6-Pyrenedione can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid."
This method offers several advantages:
-
Scalability for both analytical and preparative separations
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Adaptability to faster UPLC applications using smaller 3 μm particle columns
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Suitability for pharmacokinetic studies
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Flexibility for MS-compatible applications with appropriate mobile phase modifications
The chromatographic behavior of 1,6-pyrenedione on reverse-phase columns is consistent with its moderate hydrophobicity (LogP 3.13-3.2), allowing for good retention and separation from related compounds.
Mass Spectrometry
Mass spectrometry provides both qualitative and quantitative information about 1,6-pyrenedione. The compound can be analyzed using various ionization techniques, with predictable fragmentation patterns and collision cross-section values for different adducts as previously outlined .
For optimal MS analysis, particularly in LC-MS applications, formic acid is recommended as a mobile phase additive instead of phosphoric acid to enhance ionization efficiency without compromising instrument performance .
Applications and Research Directions
1,6-Pyrenedione has attracted interest in several research areas due to its unique structural and electronic properties. Its applications span multiple scientific disciplines and technological domains.
Photocatalytic Applications
One of the most promising applications of 1,6-pyrenedione lies in photocatalysis. Research has demonstrated its effectiveness as a versatile photocatalyst, particularly for oxygenation reactions with in situ generation of hydrogen peroxide under visible light .
Comparison with Related Compounds
1,6-Pyrenedione belongs to a family of pyrene derivatives with varying structural features and properties. Comparing these related compounds provides valuable context for understanding the specific attributes of 1,6-pyrenedione.
Comparison with 1,8-Pyrenedione
1,8-Pyrenedione is an isomer of 1,6-pyrenedione, differing only in the position of the ketone groups on the pyrene ring. While 1,6-pyrenedione appears as a yellow powder, 1,8-pyrenedione is characteristically red . This visual difference reflects substantial differences in their electronic structures and light absorption properties.
Both compounds are often synthesized together in the oxidation of pyrene, necessitating separation techniques for isolation . Their distinct chromatographic behaviors enable effective separation using silica column chromatography.
Relationship with 1,6-Pyrenediol
1,6-Pyrenediol (1,6-dihydroxypyrene) is structurally related to 1,6-pyrenedione but contains hydroxyl groups instead of ketone groups at positions 1 and 6. This compound has different chemical properties, with the NMR spectroscopic data revealing its distinct structural features:
"1,6-Pyrenediol 1H NMR (500 MHz, DMSO-d6) δ 10.34 (s, 2H), 8.06 (d, J = 9.1 Hz, 2H), 7.97 (d, J = 8.3 Hz, 2H), 7.88 (d, J = 9.1 Hz, 2H), 7.52 (d, J = 8.2 Hz, 2H). 13C NMR (126 MHz, DMSO-d6) δ 151.06, 125.96, 125.59, 124.41, 124.30, 118.61, 117.87, 113.19."
The relationship between 1,6-pyrenedione and 1,6-pyrenediol is particularly relevant in the context of redox chemistry, as these compounds can potentially be interconverted through oxidation and reduction reactions.
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